2-(4-Fluorophenyl)-2-oxoacetic acid

Description

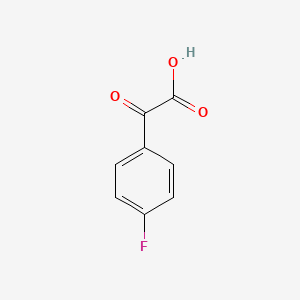

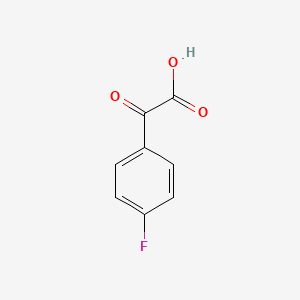

Structure

2D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGDGXWJSRZRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-76-5 | |

| Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-2-oxoacetic Acid

Introduction

2-(4-Fluorophenyl)-2-oxoacetic acid, a key building block in modern medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmaceutical agents. Its unique structural motif, featuring a fluorinated phenyl ring directly attached to an α-keto acid moiety, makes it an attractive starting material for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles that govern each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct chemical strategies. The most prominent and industrially relevant methods include:

-

Oxidation of 4'-fluoroacetophenone: A direct approach that leverages a readily available starting material.

-

Grignard Reaction with Diethyl Oxalate: A classic organometallic route that builds the carbon skeleton through nucleophilic addition.

-

Hydrolysis of 4-fluorobenzoyl cyanide: A method that proceeds through a nitrile intermediate, offering an alternative pathway to the desired α-keto acid.

This guide will delve into the specifics of each of these routes, providing both theoretical and practical insights.

Method 1: Oxidation of 4'-fluoroacetophenone

This method is conceptually straightforward, involving the oxidation of the methyl group of 4'-fluoroacetophenone to a carboxylic acid. Selenium dioxide (SeO₂) is a commonly employed reagent for this type of transformation.

Causality Behind Experimental Choices

The choice of selenium dioxide as the oxidant is predicated on its well-established ability to selectively oxidize activated methyl and methylene groups adjacent to a carbonyl function to the corresponding α-dicarbonyl compound. The reaction proceeds through an enol intermediate, which is attacked by the electrophilic selenium dioxide. The subsequent steps involve a series of pericyclic reactions and hydrolysis to yield the desired product. Dioxane is often used as the solvent due to its high boiling point and ability to solubilize both the organic substrate and the inorganic oxidant.

Experimental Protocol

Materials:

-

4'-Fluoroacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 eq) in dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (post-purification) | >98% |

| Reaction Time | 4-6 hours |

| Key Reagent | Selenium Dioxide |

Advantages and Disadvantages

-

Advantages: Utilizes a commercially available and relatively inexpensive starting material. The reaction is generally high-yielding.

-

Disadvantages: Selenium dioxide is highly toxic and requires careful handling. The workup procedure can be cumbersome due to the need to remove selenium byproducts.

Visualization of the Workflow

Caption: Workflow for the oxidation of 4'-fluoroacetophenone.

Method 2: Grignard Reaction with Diethyl Oxalate

This classic organometallic approach involves the formation of a Grignard reagent from 4-bromofluorobenzene, which then acts as a nucleophile, attacking diethyl oxalate. The resulting ester is subsequently hydrolyzed to the target acid.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for carbon-carbon bond formation. 4-Bromofluorobenzene is chosen as the starting material due to the higher reactivity of the carbon-bromine bond compared to the carbon-fluorine bond in forming the Grignard reagent. Diethyl oxalate serves as a two-carbon electrophile, providing the α-ketoester scaffold. The reaction is carried out in an anhydrous ethereal solvent to prevent quenching of the highly basic Grignard reagent. The final hydrolysis step is a standard ester-to-carboxylic acid conversion, typically performed under basic or acidic conditions.

Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Diethyl oxalate

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a small crystal of iodine.

-

Dissolve 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

Initiate the reaction by gentle heating or sonication. Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, dissolve diethyl oxalate (1.2 eq) in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Part B: Hydrolysis to this compound

Materials:

-

Crude ethyl 2-(4-fluorophenyl)-2-oxoacetate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude ester from Part A in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Data Presentation

| Parameter | Value |

| Typical Yield (overall) | 55-70% |

| Purity (post-purification) | >97% |

| Reaction Time | Part A: 4-5 hours; Part B: 2-3 hours |

| Key Reagents | 4-Bromofluorobenzene, Mg, Diethyl oxalate |

Advantages and Disadvantages

-

Advantages: A versatile and well-established method for constructing the carbon framework.

-

Disadvantages: Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and requires careful handling. The process involves two separate synthetic steps.

Visualization of the Workflow

Caption: Two-part workflow for the Grignard synthesis route.

Method 3: Hydrolysis of 4-fluorobenzoyl cyanide

This route involves the preparation of an acyl cyanide intermediate, which is then hydrolyzed to the desired α-keto acid. This method offers an alternative to the more common organometallic and oxidation approaches.

Causality Behind Experimental Choices

The synthesis of 4-fluorobenzoyl cyanide can be achieved by reacting 4-fluorobenzoyl chloride with a cyanide salt. The subsequent hydrolysis of the acyl cyanide to the α-keto acid is the key step. This hydrolysis can be performed under either acidic or basic conditions. The carbon of the nitrile group is susceptible to nucleophilic attack by water or hydroxide, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid.

Experimental Protocol

Part A: Synthesis of 4-fluorobenzoyl cyanide

Materials:

-

4-Fluorobenzoyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Dichloromethane or another suitable organic solvent

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane.

-

In a separate flask, prepare an aqueous solution of sodium cyanide (1.2 eq) and the phase-transfer catalyst.

-

Add the organic solution to the aqueous solution and stir the biphasic mixture vigorously at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-fluorobenzoyl cyanide, which can be used in the next step without further purification.

Part B: Hydrolysis to this compound

Materials:

-

4-Fluorobenzoyl cyanide

-

Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Procedure:

-

Carefully add the crude 4-fluorobenzoyl cyanide to concentrated hydrochloric acid.

-

Stir the mixture at room temperature. The reaction is often exothermic.

-

Once the initial exotherm subsides, gently heat the mixture to 40-50 °C for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture in an ice bath and dilute with cold water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry to obtain this compound.

Data Presentation

| Parameter | Value |

| Typical Yield (overall) | 70-85% |

| Purity (post-purification) | >98% |

| Reaction Time | Part A: 2-4 hours; Part B: 1-2 hours |

| Key Reagents | 4-Fluorobenzoyl chloride, NaCN, HCl |

Advantages and Disadvantages

-

Advantages: This method is often high-yielding and can be performed with relatively simple equipment.

-

Disadvantages: Involves the use of highly toxic cyanide salts, which requires stringent safety precautions and specialized waste disposal procedures.

Visualization of the Workflow

Caption: Two-part workflow for the synthesis via a cyanide intermediate.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available. The oxidation of 4'-fluoroacetophenone offers a direct route, while the Grignard-based synthesis provides a classic and versatile approach. The cyanide hydrolysis method, although requiring stringent safety measures, can be a highly efficient alternative. This guide has provided the necessary technical details to enable researchers and drug development professionals to make informed decisions and effectively implement the synthesis of this crucial pharmaceutical intermediate.

References

- General Synthesis of α-Keto Acids and Esters: Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL: [Link]

- Friedel-Crafts Acylation: Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

- Grignard Reagents: Title: Grignard Reagents and related organic synthesis Source: Ace Chemistry URL: [Link]

- Oxidation of Aryl Ketones: Title: An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters Source: Synfacts

- Synthesis of Phenylacetic Acid via Cyanide Hydrolysis (Analogous Reaction)

An In-Depth Technical Guide to 2-(4-fluorophenyl)-2-oxoacetic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-2-oxoacetic acid (CAS No. 2251-76-5), a key fluorinated α-keto acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this versatile building block. The insights provided are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound, also known as (4-fluorophenyl)glyoxylic acid or 4-fluoro-α-oxobenzeneacetic acid, is a solid organic compound distinguished by its unique trifunctional structure: a carboxylic acid, a ketone, and a fluorinated aromatic ring.[1] This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[2][3]

The core physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 2251-76-5 | [1] |

| Molecular Formula | C₈H₅FO₃ | [1][4] |

| Molecular Weight | 168.12 g/mol | [1][4] |

| Physical Form | Solid (typically a light yellow solid) | [5] |

| Purity | Commonly available at ≥95% | [1] |

| IUPAC Name | This compound | [4] |

| InChI Key | YRGDGXWJSRZRAS-UHFFFAOYSA-N | [4] |

| SMILES | O=C(C(C1=CC=C(C=C1)F)=O)O | [1] |

| LogP | 1.093 (Predicted) | [1] |

| Topological Polar Surface Area | 54.37 Ų | [1] |

| Storage Conditions | Sealed in dry, room temperature | [6] |

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region. Due to the para-substitution pattern of the fluorophenyl ring, two distinct signals are expected. The protons ortho to the fluorine atom and meta to the keto-acid group will appear as a multiplet (often a triplet), while the protons meta to the fluorine and ortho to the keto-acid group will present as a doublet of doublets.[5] A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated at the downfield end of the spectrum (>10 ppm), though its presence and position can be solvent-dependent. The reported ¹H NMR data in CDCl₃ shows a doublet of doublets at δ 8.39 ppm and a triplet at δ 7.22 ppm.[5]

-

¹³C NMR: The carbon spectrum provides clear markers for the key functional groups. Distinct signals are expected for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of 160-190 ppm. The aromatic carbons will appear between 115-165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the principal functional groups. Key absorption bands include:

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretch: Two strong, sharp peaks are expected in the carbonyl region. The α-keto carbonyl stretch typically appears around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl stretch is found around 1680-1710 cm⁻¹. Conjugation with the aromatic ring can shift these frequencies slightly.[7]

-

C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, have been calculated to aid in identification.[8]

Synthesis and Reactivity

Representative Synthesis Workflow

While multiple synthetic routes exist, a common approach to synthesizing aryl glyoxylic acids involves the Friedel-Crafts acylation of the corresponding aromatic compound. A plausible and illustrative synthesis of this compound involves the acylation of fluorobenzene using oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality in the Workflow:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is essential for activating the oxalyl chloride, forming a highly electrophilic acylium ion intermediate that is necessary to overcome the activation energy of electrophilic aromatic substitution.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because AlCl₃ reacts violently with water, which would deactivate the catalyst and hydrolyze the acid chloride.

-

Low Temperature: The initial reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic reaction and minimize the formation of undesired byproducts from polysubstitution or rearrangement.[9][10]

-

Aqueous Workup: A careful quench with cold acid is required to destroy the aluminum chloride complex and protonate the carboxylate, precipitating the final product.[9]

Caption: Representative Friedel-Crafts synthesis workflow.

Key Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and conversion to an acid chloride.

-

α-Ketone: The ketone can be reduced to a secondary alcohol, converted to an oxime, or participate in various condensation reactions.

-

Aromatic Ring: The fluorine atom and the deactivating keto-acid group make the ring less susceptible to further electrophilic substitution. However, it can participate in nucleophilic aromatic substitution under specific conditions.

This trifunctional nature makes it an excellent scaffold for building molecular complexity, as demonstrated by its use in synthesizing heterocyclic compounds and more elaborate pharmaceutical intermediates.[2]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound is of significant interest.

-

Anticancer Agents: Phenylacetic acid derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[2] The synthesis of novel 2-(4-fluorophenyl)-N-phenylacetamide derivatives has shown them to be potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[2]

-

Kinase Inhibitors: The quinazoline scaffold is a privileged structure in the development of kinase inhibitors. Recent studies have described the synthesis of novel quinazoline derivatives as selective Aurora Kinase B (AURKB) inhibitors, where fluorophenyl acetamide moieties were key structural components.[3] Such compounds are being explored for their potential to disrupt cell cycle progression in tumors, highlighting the compound's relevance in modern drug discovery.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[4][11]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[12]

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[12][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Exemplar Experimental Protocol: Amide Coupling

The following protocol details a representative procedure for the synthesis of an amide derivative, a common reaction in drug development, using this compound as a starting material.

Objective: To synthesize N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide.

Caption: Workflow for a standard amide coupling reaction.

Methodology:

-

Reagent Preparation (Activation):

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a peptide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation without interfering as a nucleophile.

-

-

Nucleophilic Addition:

-

Cool the reaction mixture to 0°C in an ice bath. This mitigates the exothermicity of the activation step.

-

Slowly add benzylamine (1.05 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Causality: The primary amine (benzylamine) acts as a nucleophile, attacking the activated carbonyl carbon. Stirring for an extended period ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Causality: The acidic wash removes excess base (DIPEA) and unreacted amine. The bicarbonate wash removes any remaining unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide.

-

Causality: Chromatography separates the desired product from any remaining starting materials or byproducts based on polarity, ensuring high purity of the final compound.

-

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique combination of a fluorinated aromatic ring and an α-keto acid moiety. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. For scientists in pharmaceutical and materials research, a thorough understanding of its characteristics, handling requirements, and synthetic potential is crucial for leveraging its capabilities in the development of novel and impactful chemical entities.

References

- PubChem. This compound.

- Arctom Scientific. This compound. [Link]

- The Royal Society of Chemistry.

- Angene Chemical.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- AA Blocks. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. [Link]

- Indian Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]

- Chem 117 Reference Spectra Spring 2011. [Link]

- ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- PubChemLite. This compound (C8H5FO3). [Link]

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- NIH National Center for Biotechnology Information. 2-(4-Fluorophenyl)

- SpectraBase. Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H5FO3 | CID 579440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2251-76-5|this compound|BLD Pharm [bldpharm.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. PubChemLite - this compound (C8H5FO3) [pubchemlite.lcsb.uni.lu]

- 9. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 10. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 11. arctomsci.com [arctomsci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to 2-(4-fluorophenyl)-2-oxoacetic Acid

CAS Number: 2251-76-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorobenzoylformic acid, is a fluorinated aryl α-keto acid of significant interest in medicinal chemistry and drug development.[1][2] The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, bioavailability, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its applications as a crucial building block in the synthesis of pharmacologically active molecules.

Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2251-76-5 | [5][6] |

| Molecular Formula | C₈H₅FO₃ | [5][6] |

| Molecular Weight | 168.12 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | (4-fluorophenyl)(oxo)acetic acid, 4-Fluoro-α-oxobenzeneacetic acid, 4-Fluorobenzoylformic acid | [4][5] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 92.0 to 96.0 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol and ether, with limited solubility in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding aryl methyl ketone, 4'-fluoroacetophenone.[7] Two primary oxidizing agents are employed for this transformation: selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

Method 1: Oxidation with Selenium Dioxide (Riley Oxidation)

The Riley oxidation is a well-established method for the oxidation of α-methylene groups adjacent to a carbonyl to afford 1,2-dicarbonyl compounds.[7]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound | C8H5FO3 | CID 579440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:2251-76-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

biological activity of 2-(4-fluorophenyl)-2-oxoacetic acid.

An In-Depth Technical Guide to the Biological Activity of 2-(4-fluorophenyl)-2-oxoacetic Acid and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the biological activities associated with this compound, also known as (4-Fluorophenyl)glyoxylic acid. While direct research on the parent molecule is limited, its structural scaffold serves as a critical pharmacophore in the synthesis of derivatives with significant therapeutic potential, particularly in oncology. This document synthesizes current knowledge, focusing on the cytotoxic properties of its key derivatives, and provides the technical context required for researchers and drug development professionals.

Compound Profile: this compound

This compound is an organic building block characterized by a fluorinated phenyl ring attached to an alpha-keto acid moiety. Its chemical properties make it a versatile precursor in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO₃ | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2251-76-5 | [2][3][4] |

| Physical Description | Solid | [1] |

| Known Hazards | Skin and eye irritation. Harmful if swallowed. | [1] |

The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Primary Biological Activity: Anticancer Potential of Derivatives

The most prominent biological activity linked to the this compound scaffold is the anticancer cytotoxicity exhibited by its amide derivatives. Research has focused on synthesizing and evaluating 2-(4-fluorophenyl)-N-phenylacetamide and related compounds for their ability to inhibit the growth of various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

Studies have demonstrated that N-phenylacetamide derivatives of 2-(4-fluorophenyl)acetic acid (a closely related structure) are potent cytotoxic agents, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[5][6] The general structure involves converting the carboxylic acid group of the parent scaffold into various substituted amides.

Key Findings:

-

Prostate Cancer (PC3): All tested 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed better cytotoxic activity against the PC3 cell line compared to other cell lines.[5][7]

-

Structure-Activity Relationship (SAR): Derivatives featuring an electron-withdrawing nitro group on the N-phenyl ring (compounds 2a-2c in the cited study) displayed higher cytotoxic effects than those with an electron-donating methoxy group.[5][6]

-

Comparative Potency: While potent, the synthesized compounds generally exhibited lower activity than the reference drug, imatinib. However, certain derivatives showed comparable IC₅₀ values, indicating significant potential.[5] For instance, compound 2c (with a p-nitro substituent) was the most active against the MCF-7 cell line, with an IC₅₀ value of 100 μM, comparable to imatinib's IC₅₀ of 98 μM.[5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC₅₀) from key studies are summarized below, illustrating the differential activity of various derivatives.

| Compound ID (Reference) | Substitution on N-phenyl ring | Cell Line | IC₅₀ (μM) | Imatinib IC₅₀ (μM) |

| 2b [5] | m-nitro | PC3 | 52 | 40 |

| 2c [5] | p-nitro | PC3 | 80 | 40 |

| 2c [5] | p-nitro | MCF-7 | 100 | 98 |

This table summarizes data from Aliabadi et al., demonstrating the potent effects of nitro-substituted derivatives.[5]

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise mechanism for these specific derivatives is still under investigation, related phenylacetate compounds are known to exert their anti-proliferative effects by inducing apoptosis (programmed cell death).[5] It is hypothesized that 2-(4-fluorophenyl)-N-phenylacetamide derivatives may trigger apoptosis through the activation of the caspase cascade, a central pathway in cellular self-destruction. This mechanism offers a potential advantage over conventional chemotherapeutics by circumventing drug resistance pathways.[5]

The workflow for identifying such lead compounds involves a logical progression from chemical synthesis to biological screening.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of cytotoxicity findings, a robust experimental protocol is essential. The following describes a standard MTS assay protocol, as utilized in the evaluation of the aforementioned derivatives.[5]

Protocol: In-Vitro Cytotoxicity Assessment using MTS Assay

1. Cell Seeding:

-

Culture human cancer cells (e.g., PC3, MCF-7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Trypsinize and count the cells using a hemocytometer.

-

Seed 5,000 cells per well in a 96-well microplate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives in DMSO.

-

Create a series of dilutions in culture media to achieve final concentrations ranging from 1 μM to 200 μM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

-

Remove the old media from the wells and add 100 μL of the media containing the test compounds. Include wells with untreated cells (negative control) and a reference drug (e.g., imatinib).

-

Incubate the plate for an additional 48 hours.

3. MTS Reagent Addition and Incubation:

-

Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

-

Add 20 μL of the MTS solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

4. Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

This protocol provides a self-validating system where the dose-dependent response directly correlates compound activity with cell viability, and the inclusion of controls validates the experimental conditions.

Potential Signaling Pathways and Broader Implications

The anticancer activity of this compound class likely involves the modulation of key cellular signaling pathways that regulate cell survival and death.

Beyond oncology, the phenylacetic acid scaffold is a privileged structure in drug discovery. Derivatives have been explored for a range of other biological activities, including:

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.[8]

-

Kinase Inhibition: Targeting enzymes like Aurora Kinase B, which are crucial for cell cycle regulation.[9]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A therapeutic strategy for managing type 2 diabetes.[10]

This versatility suggests that novel derivatives of this compound could be synthesized and screened for a wide array of therapeutic applications.

Conclusion and Future Directions

While this compound itself is primarily recognized as a synthetic intermediate, its core structure is integral to a class of derivatives with promising anticancer activity. The N-phenylacetamide series, in particular, demonstrates potent cytotoxicity against prostate and breast cancer cell lines, warranting further investigation.

Future research should focus on:

-

Direct Biological Screening: Evaluating the parent compound, this compound, for any intrinsic biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active derivatives to understand how they induce apoptosis.

-

Lead Optimization: Expanding the structure-activity relationship studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In-Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The exploration of this chemical scaffold holds considerable promise for the development of next-generation therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–273.

- Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.

- AA Blocks. (n.d.). This compound.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.

- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

- Kuchar, M., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Collection of Czechoslovak Chemical Communications.

Sources

- 1. This compound | C8H5FO3 | CID 579440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:2251-76-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Arylglyoxylic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-2-oxoacetic Acid and Its Derivatives

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a pivotal building block in modern medicinal chemistry and drug development.[1][2] As a member of the α-keto acid family, its unique bifunctional nature—possessing both a carboxylic acid and a ketone—allows for diverse chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate electronic properties for stronger target binding.[1] Consequently, derivatives of this compound are integral to the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system disorders, anti-inflammatory agents, and novel anticancer therapeutics.[1][3]

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its derivatives. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights essential for successful synthesis.

Core Synthetic Strategies

The synthesis of aryl α-keto acids can be approached through several established methodologies. The most prominent and industrially relevant routes include Friedel-Crafts acylation, oxidation of suitable precursors, and methods involving organometallic reagents like Grignard reagents.[4] Each strategy offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and scalability.

Friedel-Crafts Acylation: A Direct Approach to the Aryl Ketone

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones.[5] In the context of this compound, this reaction involves the electrophilic aromatic substitution of fluorobenzene with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[4]

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[6] This generates a resonance-stabilized acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product, ethyl 2-(4-fluorophenyl)-2-oxoacetate.[7] This ester can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation.[5][6]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap), add anhydrous aluminum trichloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 eq) to the stirred suspension.

-

After the addition is complete, add fluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)-2-oxoacetate, which can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold concentrated HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[8]

Synthesis via Grignard Reagents

An alternative strategy involves the use of organometallic compounds, specifically Grignard reagents. This method builds the carbon skeleton by reacting a Grignard reagent derived from a fluorinated aryl halide with a suitable electrophile that can generate the α-keto acid moiety.

The synthesis begins with the preparation of the Grignard reagent, 4-fluorophenylmagnesium bromide, by reacting 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[9] It is critical to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.[9][10]

The formed Grignard reagent is a potent nucleophile. It can be reacted with diethyl oxalate. The Grignard reagent will add to one of the ester carbonyls. A subsequent acidic workup hydrolyzes the intermediate and the remaining ester group to furnish the desired this compound.

Caption: Workflow for Grignard Reagent-based Synthesis.

-

Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to initiate the reaction if necessary.

-

Add a small portion of a solution of 1-bromo-4-fluorobenzene (1.0 eq) in dry THF to the flask.

-

Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of diethyl oxalate (1.0 eq) in dry THF to the cold Grignard reagent.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by slowly pouring it into a mixture of ice and 1 M sulfuric acid.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

The resulting solution contains the ester product, which can be hydrolyzed as described in the Friedel-Crafts protocol (Step 2) to yield the final acid.

Oxidation of Precursors

The synthesis of α-keto acids can also be achieved through the oxidation of various functional groups, such as α-hydroxy acids, alkenes, or alkynes.[4][11] This approach is valuable as it often utilizes milder conditions and aligns with green chemistry principles.[12]

For this compound, a viable precursor is 2-(4-fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid) or a suitable styrene derivative.

| Oxidation Method | Precursor | Typical Oxidant(s) | Advantages | Disadvantages |

| α-Hydroxy Acid Oxidation | 4-Fluoromandelic Acid | Nitroxyl radicals (e.g., AZADO), KMnO₄, PCC | High selectivity, often mild conditions.[11] | Precursor may require separate synthesis. |

| Alkene Oxidation | 4-Fluorostyrene | O₃ (Ozonolysis), KMnO₄, TBHP with iron catalyst.[13] | Readily available starting materials. | Can lead to over-oxidation or C-C bond cleavage. |

| Alkyne Oxidation | 4-Fluorophenylacetylene | O₃, RuO₄, KMnO₄ | Direct route to the dicarbonyl moiety. | Alkynes can be more expensive than other precursors. |

-

Dissolve 2-(4-fluorophenyl)-2-hydroxyacetic acid (1.0 eq) in a suitable solvent such as acetone or ethyl acetate.

-

Cool the solution in an ice bath.

-

Prepare a solution of the oxidizing agent (e.g., Jones reagent, prepared from CrO₃ in sulfuric acid) and add it dropwise to the mandelic acid derivative solution.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC. The disappearance of the starting material and the formation of a more polar spot indicates product formation.

-

Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a well-established field with several robust and reliable methods. The choice of synthetic route—be it Friedel-Crafts acylation, a Grignard-based approach, or an oxidation pathway—depends heavily on factors such as the availability of starting materials, desired scale, and economic considerations. Friedel-Crafts acylation remains a highly efficient and direct method for large-scale production. Grignard synthesis offers flexibility but requires stringent control of reaction conditions. Oxidation methods, particularly those employing modern catalytic systems, are increasingly attractive due to their potential for milder conditions and improved environmental footprint.[12] As the demand for complex fluorinated APIs continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies for this crucial building block will remain an active area of research.

References

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.

- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal.

- The routes to synthesize α-ketoglutaric acid (KGA) and methanetriacetic... (n.d.). ResearchGate.

- From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (2025). Astrobiology.

- Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). MySkinRecipes.

- Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). PubChem.

- Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed.

- (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022). ResearchGate.

- US3758620A - Process for the preparation of grignard reagents. (n.d.). Google Patents.

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 2251-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 10. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 11. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

Spectroscopic Data of 2-(4-fluorophenyl)-2-oxoacetic Acid: A Technical Guide

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its chemical structure, featuring a fluorinated aromatic ring directly attached to an α-keto acid moiety, imparts unique electronic and reactive properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound (C₈H₅FO₃, Molar Mass: 168.12 g/mol ) is fundamental to interpreting its spectral data. The key features include a para-substituted fluorobenzene ring, an α-keto group, and a carboxylic acid. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the aromatic protons and the acidic proton of the carboxylic acid. Due to the limited availability of experimentally derived public spectra, the following assignments are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| ~8.1 - 8.3 | multiplet (dd) | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.1 - 7.3 | multiplet (t) | 2H | Aromatic protons ortho to the fluorine atom |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. This results in a broad singlet at a high chemical shift, typically in the range of 10-12 ppm.

-

Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring.

-

The protons ortho to the electron-withdrawing keto-acid group will be the most deshielded and are expected to appear as a multiplet (a doublet of doublets) in the downfield region of the aromatic spectrum (~8.1-8.3 ppm).

-

The protons ortho to the fluorine atom will be influenced by both the electron-donating effect of fluorine's lone pairs (shielding) and its inductive electron-withdrawing effect (deshielding), as well as coupling to the fluorine atom. They are expected to appear as a multiplet (a triplet-like pattern due to coupling with both the adjacent protons and the fluorine) at a relatively upfield position (~7.1-7.3 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the functional groups present and data from similar structures.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~185 - 195 | α-keto carbonyl (C=O) |

| ~160 - 165 | Carboxylic acid carbonyl (-COOH) |

| ~164 - 168 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~132 - 135 (d, ³JCF ≈ 9 Hz) | Aromatic carbons ortho to the carbonyl |

| ~128 - 131 | Aromatic carbon attached to the keto-acid group |

| ~115 - 118 (d, ²JCF ≈ 22 Hz) | Aromatic carbons ortho to the fluorine |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl is typically found further downfield than the carboxylic acid carbonyl.

-

Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.

-

The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF).

-

The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, aiding in their assignment.

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the characteristic absorptions of the O-H, C=O, and C-F bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | Carboxylic acid | O-H stretch |

| ~1730-1750 | Strong | α-keto | C=O stretch |

| ~1690-1710 | Strong | Carboxylic acid | C=O stretch |

| ~1590, ~1490 | Medium | Aromatic ring | C=C stretch |

| ~1200-1300 | Strong | Carboxylic acid | C-O stretch |

| ~1150-1250 | Strong | Aryl-F | C-F stretch |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two distinct, strong absorption bands are anticipated for the two carbonyl groups. The α-keto carbonyl will likely appear at a higher frequency than the carboxylic acid carbonyl.

-

C-F Stretch: A strong band in the fingerprint region, typically between 1150 and 1250 cm⁻¹, is characteristic of the C-F stretching vibration.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will provide information on its molecular weight and fragmentation pattern, which can be used to confirm its structure.

Expected Fragmentation Pattern

| m/z | Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 123 | [M - COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 168, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

A prominent fragment at m/z 123 would result from the loss of the carboxylic acid group (a loss of 45 Da). This corresponds to the 4-fluorobenzoyl cation, which is stabilized by resonance.

-

A fragment at m/z 95 would correspond to the 4-fluorophenyl cation, resulting from the loss of both carbonyl groups.

-

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound are in excellent agreement with its proposed structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum provide a comprehensive and self-validating system for the identification and characterization of this important chemical entity. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.

References

- PubChem Compound Summary for CID 579440, this compound.

- Chemguide: Interpreting C-13 NMR Spectra. Clark, J. [Link][1]

- Chemistry LibreTexts: Mass Spectrometry - Fragmentation P

- University of Wisconsin-Madison, Department of Chemistry: NMR Chemical Shifts. Reich, H. J. [Link]

- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry. [Link][3]

NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetic acid.

An In-Depth Technical Guide to the NMR Spectrum of 2-(4-fluorophenyl)-2-oxoacetic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as 4-fluorophenylglyoxylic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, a valuable building block in medicinal chemistry.

Introduction: The Molecule and the Method

This compound (C₈H₅FO₃) is an organic compound featuring a para-substituted fluorophenyl ring attached to an α-keto acid moiety.[1][2] Its structure presents a unique combination of functionalities: an aromatic system, a highly electronegative fluorine atom, and two distinct carbonyl groups (ketone and carboxylic acid). This structural complexity makes NMR spectroscopy an indispensable tool for its characterization.

NMR provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For this specific molecule, NMR is crucial for confirming the substitution pattern of the aromatic ring and for verifying the integrity of the α-keto acid side chain. The presence of ¹⁹F introduces additional complexity and diagnostic power through spin-spin coupling to both protons and carbons.

Molecular Structure and Key NMR Interactions

To facilitate a clear discussion, the atoms in this compound are numbered as shown below. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F. The analysis will focus on the interplay between chemical shifts, which indicate the electronic environment of a nucleus, and spin-spin coupling constants (J-values), which reveal connectivity between neighboring nuclei.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show three distinct signals: two from the aromatic region corresponding to the protons on the fluorophenyl ring and one from the highly deshielded carboxylic acid proton.

Aromatic Region (δ 7.0–8.5 ppm)

The aromatic protons H2/H6 and H3/H5 are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent, giving rise to a complex second-order splitting pattern that often appears as two sets of multiplets resembling doublets or triplets.

-

H3/H5 Protons: These protons are ortho to the fluorine atom. They are expected to resonate further upfield (lower ppm) compared to H2/H6. The fluorine atom's electron-donating mesomeric effect slightly shields these positions. A typical chemical shift for protons ortho to fluorine in a fluorobenzene ring is around 7.0-7.4 ppm.[3][4] These protons will exhibit coupling to both the adjacent H2/H6 protons (³JHH, typically 7-9 Hz) and to the fluorine atom (³JHF, typically 8-9 Hz). This will likely result in a "triplet" or "doublet of doublets" appearance.

-

H2/H6 Protons: These protons are ortho to the electron-withdrawing α-keto acid group. This group strongly deshields the ortho protons, shifting their resonance significantly downfield to approximately 8.0-8.3 ppm.[4] These protons will be split by the adjacent H3/H5 protons (³JHH, 7-9 Hz) and will also show a smaller coupling to the fluorine atom (⁴JHF, typically 5-6 Hz).[5] The resulting signal will appear as a multiplet, often a "doublet of doublets."

Carboxylic Acid Proton (δ > 10 ppm)

The proton of the carboxylic acid (on O8b) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.

-

Chemical Shift: Its signal is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10–13 ppm.[6][7][8] The exact position and broadness are highly dependent on the solvent, concentration, and temperature, as these factors affect the degree of hydrogen bonding.[7]

-

D₂O Exchange: A key diagnostic experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample and re-acquire the spectrum. The acidic proton will exchange with deuterium (–COOH → –COOD), causing its signal to disappear from the ¹H NMR spectrum.[6][9] This unequivocally confirms the presence of an exchangeable acidic proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, as all carbons are unique. The most informative features are the positions of the carbonyl carbons and the characteristic splitting patterns caused by carbon-fluorine coupling.[10]

Carbonyl Carbons (δ 160–190 ppm)

-

C8 (Carboxylic Acid): Carboxyl carbons typically resonate in the 160–185 ppm range.[7][8] For this molecule, the C8 signal is expected around 165 ppm .

-

C7 (Ketone): Ketone carbonyl carbons are generally more deshielded than carboxylic acid carbons. The C7 signal is predicted to be further downfield, likely in the 185–190 ppm range.

Aromatic Carbons (δ 115–170 ppm)

The chemical shifts and, crucially, the multiplicities of the aromatic carbons are dictated by their coupling to the fluorine atom. The magnitude of the nJCF coupling constant decreases with the number of bonds between the carbon and fluorine.[11][12]

-

C4 (Fluorine-Bearing Carbon): This carbon will show a very large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.[13] Its chemical shift is expected to be highly deshielded due to the direct attachment of fluorine, around 165–168 ppm .

-

C3/C5 (Ortho to Fluorine): These carbons, two bonds away from fluorine, will appear as a doublet with a ²JCF of about 22 Hz.[13] They are shielded relative to a non-substituted benzene and should appear around 116–118 ppm .

-

C2/C6 (Meta to Fluorine): These carbons are three bonds away from fluorine and will exhibit a smaller coupling (³JCF ≈ 8-9 Hz), also appearing as a doublet.[13] Due to their proximity to the electron-withdrawing keto-acid group, they will be deshielded, appearing around 132–134 ppm .

-

C1 (Ispo-Carbon): This carbon, four bonds from fluorine, may show a small ⁴JCF coupling of around 3-4 Hz, appearing as a doublet or triplet.[10] Its chemical shift is predicted to be in the 130–132 ppm range.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3, H5 | 7.2–7.4 | t or dd | ³JHH ≈ 8–9 Hz, ³JHF ≈ 8–9 Hz |

| H2, H6 | 8.1–8.3 | dd | ³JHH ≈ 8–9 Hz, ⁴JHF ≈ 5–6 Hz |

| COOH | > 10 | broad s | N/A (disappears with D₂O) |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C8 (COOH) | ~165 | s | N/A |

| C7 (C=O) | ~188 | s | N/A |

| C4 | ~166 | d | ¹JCF ≈ 250 Hz |

| C2, C6 | ~133 | d | ³JCF ≈ 8–9 Hz |

| C1 | ~131 | d or t | ⁴JCF ≈ 3–4 Hz |

| C3, C5 | ~117 | d | ²JCF ≈ 22 Hz |

Experimental Protocol

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 2-5 mg of this compound for ¹H NMR, or 10-20 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended. It is an excellent solvent for carboxylic acids, and the acidic proton signal is typically sharp and well-resolved.

-

CDCl₃ (Deuterated Chloroform): Can be used, but the acidic proton signal may be broader and more prone to exchange with trace amounts of water.

-

-

Homogenization: Vortex the sample gently until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard lock and shim procedures to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum. If desired, perform a D₂O exchange experiment.

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-